2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring and a methyl group on the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s suggested that under basic conditions, similar compounds undergo heterolytic c-h bond cleavage to form a carbene, which then eliminates a fluoride ion to give a cation . This process might be part of the compound’s interaction with its targets.
Biochemical Pathways
Compounds with an indole nucleus are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The overall yield of similar compounds synthesized from 2-fluoro-4-methylpyridine has been significantly improved, suggesting potential enhancements in bioavailability .
Result of Action
Similar compounds have shown significant inhibitory activity with ic50 values in the micromolar range , suggesting that this compound may also have potent biological effects.
Action Environment
It’s known that the stability of similar boronic ester compounds can be a challenge, particularly in the presence of air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and 2-methylimidazo[1,2-a]pyridine.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-3-fluoroaniline and 2-methylimidazo[1,2-a]pyridine.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The imidazo[1,2-a]pyridine core can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Solvents: Such as dimethylformamide, used in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with different substituents on the phenyl ring .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but lacks the bromine atom.
2-(4-Bromo-3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the specific combination of bromine, fluorine, and methyl substituents on its structure. This unique combination can result in distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2/c1-9-3-2-6-18-8-13(17-14(9)18)10-4-5-12(16)11(15)7-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJACMRYQRDZNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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